

Technical Guide: 4-Oxo Ticlopidine (Impurity L) – Identification & Characterization[1]

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Compound of Interest

Compound Name:	4-Oxo Ticlopidine
CAS No.:	68559-55-7
Cat. No.:	B143526

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Executive Summary

4-Oxo Ticlopidine (CAS: 68559-55-7) is a critical pharmacopeial impurity and a primary metabolite of the antiplatelet prodrug Ticlopidine.[1][2] Chemically defined as 5-(2-chlorobenzyl)-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one, it represents the lactam derivative formed via oxidation of the piperidine ring α -carbon.[1]

In drug development and quality control (QC), this compound serves as a vital reference standard (USP Related Compound B; EP Impurity L) to monitor process-related degradation and metabolic stability.[1] Unlike the 2-oxo intermediate, which is a precursor to the pharmacologically active thiol metabolite, the 4-oxo derivative is generally considered a stable, inactive biotransformation product.[1] This guide details its chemical identifiers, structural properties, and validated analytical protocols for detection.[1]

Chemical Identifiers & Core Properties[1][2][3][4][5] [6]

The following data aggregates definitive identifiers for global regulatory submission and database integration.

Table 1: Chemical Identity Matrix

Identifier Type	Value
Common Name	4-Oxo Ticlopidine
CAS Registry Number	68559-55-7
IUPAC Name	5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one
Pharmacopeial Designations	USP: Ticlopidine Related Compound BEP: Ticlopidine Impurity L
Molecular Formula	C ₁₄ H ₁₂ ClNOS
Molecular Weight	277.77 g/mol
Monoisotopic Mass	277.0328 Da
InChI Key	KQQBLQBNIVSMLU-UHFFFAOYSA-N
SMILES	<chem>Clc1ccccc1CN2CCC3=C(C2=O)C=CS3</chem>

Table 2: Physicochemical Properties (Predicted & Experimental)

Property	Value	Context
Appearance	White to Off-white Solid	Standard Reference Material
Melting Point	138°C – 142°C	Experimental Range
Solubility	DMSO, Methanol, Chloroform	Organic Solvents
LogP	~3.54	Predicted (Hydrophobic)
pKa	-1.60 ± 0.20	Predicted (Amide nitrogen is non-basic)

Structural Characterization & Logic[1]

The structural distinction between Ticlopidine and its 4-oxo analog is the oxidation of the methylene group at position 4 of the thieno[3,2-c]pyridine scaffold.[1]

- Ticlopidine: Contains a tertiary amine at position 5.[1] The C4 position is a methylene (-CH₂-).[1]
- **4-Oxo Ticlopidine**: The C4 methylene is oxidized to a carbonyl (C=O), forming a lactam.[1] This transformation significantly alters the electronic properties; the nitrogen lone pair participates in resonance with the carbonyl, rendering the molecule non-basic compared to the parent drug.[1]

Diagram 1: Structural Relationship

The following diagram illustrates the chemical structure of **4-Oxo Ticlopidine** relative to its parent compound, highlighting the oxidation site.



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Caption: Structural transformation from Ticlopidine to **4-Oxo Ticlopidine** via oxidation at the C4 position, resulting in lactam formation.[1]

Formation & Biological Significance[1][3]

Understanding the origin of **4-Oxo Ticlopidine** is essential for distinguishing between metabolic clearance and synthetic impurities.[1]

Metabolic Pathway (In Vivo)

Ticlopidine is a prodrug requiring bioactivation.[1]

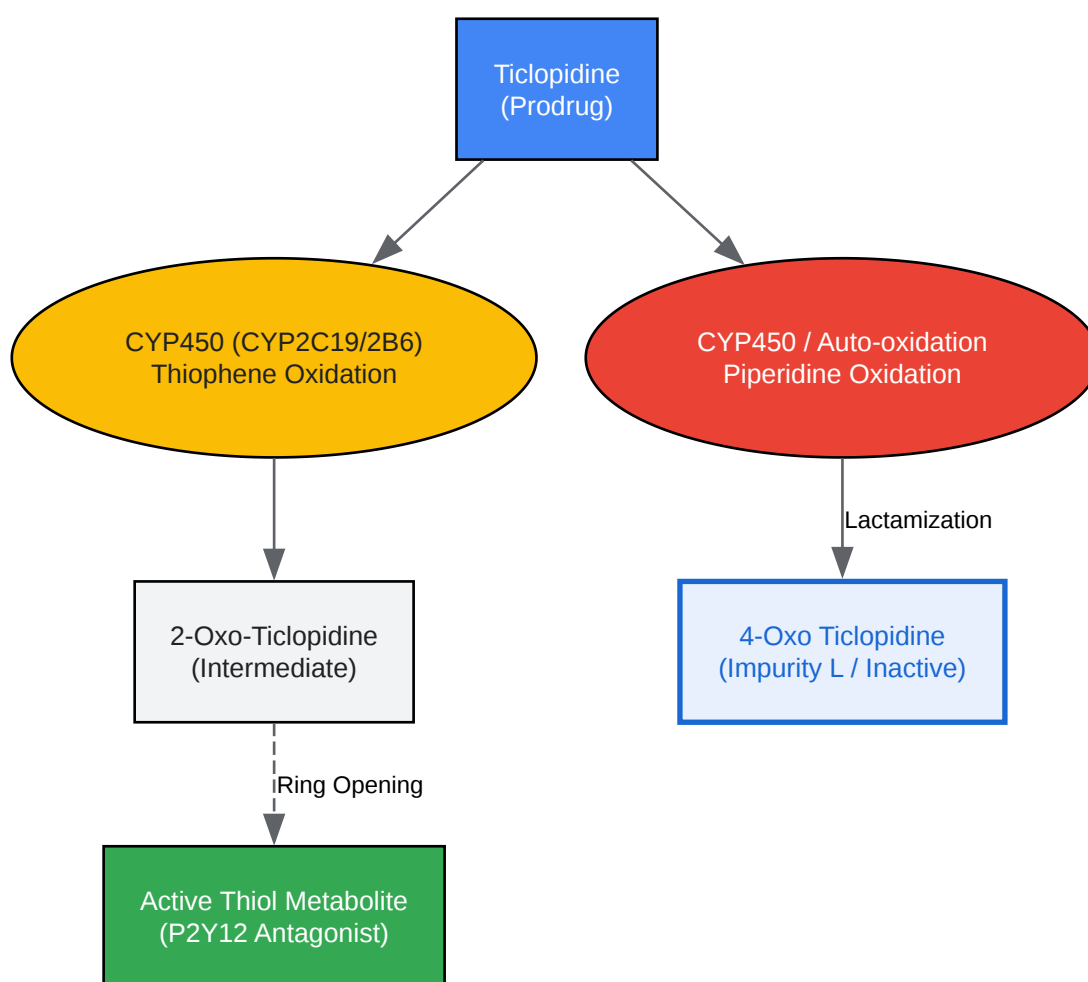
- Bioactivation Route: CYP450-mediated oxidation at the thiophene ring (C2) leads to the unstable 2-oxo intermediate, which ring-opens to the active thiol metabolite.[1]

- Clearance Route (4-Oxo): Oxidation at the piperidine ring (C4) leads to **4-oxo ticlopidine**.^[1]
This is a "dead-end" pathway, producing a stable, inactive metabolite that is excreted.^[1]

Impurity Profile (In Vitro)

During synthesis or storage, Ticlopidine can undergo auto-oxidation or over-oxidation in the presence of trace metals or oxidants, generating Impurity L. Its presence in the API (Active Pharmaceutical Ingredient) must be controlled according to ICH Q3B guidelines.^[1]

Diagram 2: Metabolic Divergence



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Caption: Divergent pathways of Ticlopidine. The 4-oxo pathway leads to Impurity L (inactive), while the 2-oxo pathway leads to the active drug.^[1]

Analytical Protocols

To quantify **4-Oxo Ticlopidine** in biological matrices or pharmaceutical formulations, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard.[\[1\]](#)

HPLC-UV/MS Method (Standardized)

This protocol is adapted from pharmacopeial methods for related substances.[\[1\]](#)

- Column: C18 Reverse Phase (e.g., Inertsil ODS-2 or equivalent), 4.6 × 150 mm, 5 μm.[\[1\]](#)
- Mobile Phase A: 0.1% Formic Acid in Water (Buffer).[\[1\]](#)
- Mobile Phase B: Acetonitrile (Organic Modifier).[\[1\]](#)
- Gradient:
 - 0-2 min: 10% B (Isocratic hold)[\[1\]](#)
 - 2-15 min: 10% → 90% B (Linear ramp)[\[1\]](#)
 - 15-20 min: 90% B (Wash)[\[1\]](#)
- Flow Rate: 1.0 mL/min.[\[1\]](#)
- Detection:
 - UV: 240 nm (Thiophene absorption).[\[1\]](#)[\[3\]](#)
 - MS (ESI+): Positive mode. Target ion $[M+H]^+ = 278.0$.[\[1\]](#)

Identification Criteria[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Retention Time (RT): **4-Oxo Ticlopidine** typically elutes earlier than Ticlopidine due to the increased polarity of the amide (lactam) group compared to the tertiary amine of the parent.
[\[1\]](#)

- Mass Spectrum: Look for the parent ion at m/z 278.[1] The chlorine isotope pattern ($^{35}\text{Cl}/^{37}\text{Cl}$) should show a characteristic 3:1 ratio at m/z 278 and 280.[1]

References

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- 3. Identification of the active metabolite of ticlopidine from rat in vitro metabolites - PMC [pmc.ncbi.nlm.nih.gov]
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